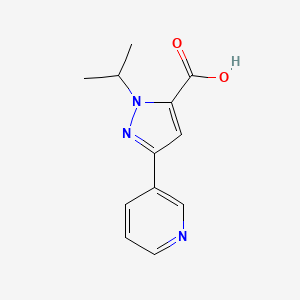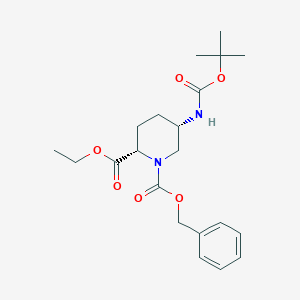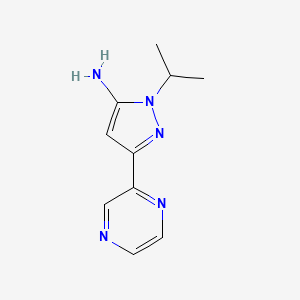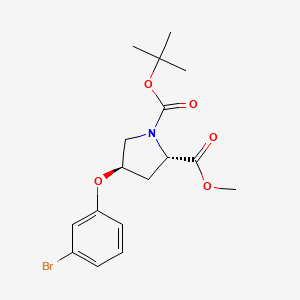![molecular formula C15H21ClN2O B13337151 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a chloromethyl group and an o-tolylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone typically involves the reaction of 4-(o-tolylmethyl)-1,4-diazepane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and amines.
科学的研究の応用
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of diazepane derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 4-(Chloroacetyl)morpholine
- 2-Chloro-1,1,1-trimethoxyethane
Uniqueness
2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone is unique due to its diazepane ring structure, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different ring structures or substituents, leading to variations in their reactivity and applications.
特性
分子式 |
C15H21ClN2O |
|---|---|
分子量 |
280.79 g/mol |
IUPAC名 |
2-chloro-1-[4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C15H21ClN2O/c1-13-5-2-3-6-14(13)12-17-7-4-8-18(10-9-17)15(19)11-16/h2-3,5-6H,4,7-12H2,1H3 |
InChIキー |
ZYVSHUVXTPVGKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


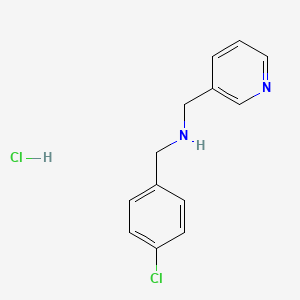
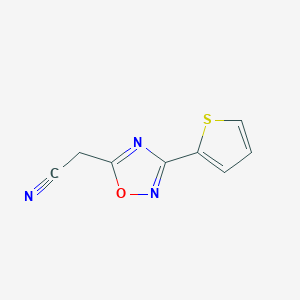
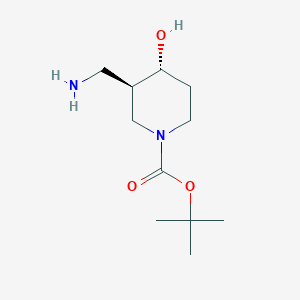
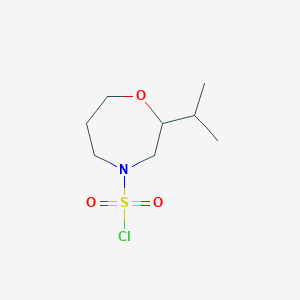
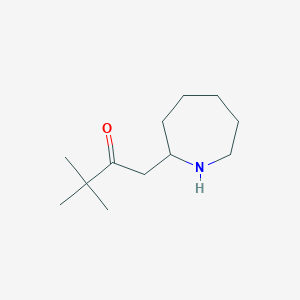
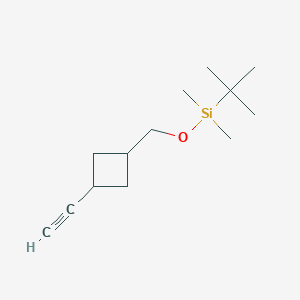
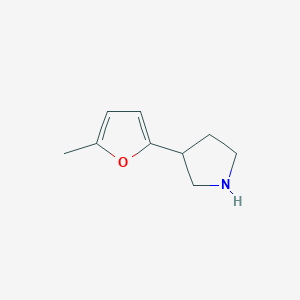
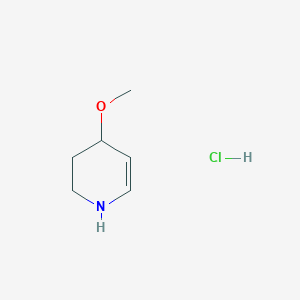
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
